5,6-dimethoxyquinazolin-2(1H)-one
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Overview
Description
5,6-dimethoxyquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The 5,6-dimethoxy substitution on the quinazolinone ring enhances its chemical properties and biological activities, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxyquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with dimethoxy-substituted benzaldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethoxyquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, dihydroquinazolines, and substituted quinazolinones, each with unique chemical and biological properties.
Scientific Research Applications
5,6-dimethoxyquinazolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is studied for its potential therapeutic applications in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-dimethoxyquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase or topoisomerase, leading to its therapeutic effects. The compound’s methoxy groups enhance its binding affinity and selectivity towards these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Quinazolinone, 6-methoxy-
- 2(1H)-Quinazolinone, 5-methoxy-
- 2(1H)-Quinazolinone, 5,7-dimethoxy-
Uniqueness
5,6-dimethoxyquinazolin-2(1H)-one is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity compared to other quinazolinone derivatives. The presence of two methoxy groups at the 5 and 6 positions provides a distinct electronic environment, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5,6-dimethoxy-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-4-3-7-6(9(8)15-2)5-11-10(13)12-7/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKXKBBJERCUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)N=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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